Technical Guide: Synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid
Technical Guide: Synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid
The following technical guide details the synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4). This protocol focuses on the regioselective alkylation of 2-phenylcyclohexanone , a robust pathway that establishes the 1,2,3-substitution pattern (acetic acid moiety at C1, ketone at C2, phenyl group at C3) characteristic of this scaffold.
Executive Summary & Retrosynthetic Analysis
(2-Oxo-3-phenylcyclohexyl)acetic acid is a functionalized cyclohexane scaffold often utilized as an intermediate in the development of analgesics and opioid receptor ligands. The molecule features a cyclohexanone ring with a phenyl group and an acetic acid side chain flanking the carbonyl.
Structural Logic and Nomenclature
The IUPAC name implies a specific connectivity:
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C1 : Attached to the acetic acid side chain.
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C2 : Carbonyl group (Ketone).
This 1,2,3-arrangement corresponds chemically to a 2,6-disubstituted cyclohexanone (where the substituents are alpha and alpha' to the ketone). From a retrosynthetic perspective, this structure is most efficiently accessed via the kinetic alkylation of 2-phenylcyclohexanone.
Retrosynthetic Strategy
The synthesis is disconnected into two primary phases:
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C–C Bond Formation (Alkylation): Introduction of the acetate side chain at the less hindered alpha-position of 2-phenylcyclohexanone using kinetic enolate control.
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Core Scaffold Assembly: Preparation of 2-phenylcyclohexanone via Palladium-catalyzed alpha-arylation.
Caption: Retrosynthetic disconnection revealing the kinetic alkylation strategy.
Critical Analysis of Reaction Parameters
Regioselectivity: Kinetic vs. Thermodynamic Control
The success of this synthesis hinges on controlling the site of alkylation. 2-Phenylcyclohexanone has two alpha-positions:
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C2 (Alpha): Substituted with a phenyl group.[2][4][5][6] Acidic but sterically crowded.
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C6 (Alpha'): Unsubstituted. Less hindered.
Under thermodynamic conditions (reversible deprotonation), the enolate may equilibrate to the more substituted side (C2), leading to quaternary center formation. However, for the target molecule, we require substitution at C6 (which becomes C1 in the final IUPAC numbering). This necessitates kinetic control using a bulky, non-nucleophilic base (LDA) at low temperatures (-78°C) to irreversibly deprotonate the less hindered protons.
Table 1: Optimization of Alkylation Conditions
| Parameter | Kinetic Control (Target) | Thermodynamic Control (Avoid) |
| Base | LDA or LiHMDS (Bulky) | NaH, KOtBu (Smaller, equilibration) |
| Solvent | THF (Aprotic, coordinates Li) | t-BuOH, DMF |
| Temperature | -78°C (Strict) | 0°C to Reflux |
| Addition | Slow addition of ketone to base | Base to ketone or mixed |
| Major Product | 2,6-Disubstituted (Target) | 2,2-Disubstituted (Byproduct) |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Phenylcyclohexanone
Rationale: While commercially available, in-house preparation via Buchwald-Hartwig alpha-arylation ensures high purity and cost-efficiency for scale-up.
Reagents:
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Cyclohexanone (1.2 eq)
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Bromobenzene (1.0 eq)
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Pd(OAc)₂ (1 mol%)[7]
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BINAP (Racemic or S-BINAP, 1.5 mol%)
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Sodium tert-butoxide (NaOtBu, 1.5 eq)
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Toluene (Anhydrous)
Protocol:
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Catalyst Formation: In a dry Schlenk flask under argon, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and BINAP (9.3 mg, 0.015 mmol). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes to generate the active Pd-ligand complex.
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Substrate Addition: Add bromobenzene (157 mg, 1.0 mmol), cyclohexanone (118 mg, 1.2 mmol), and NaOtBu (144 mg, 1.5 mmol) to the mixture.
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Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[8] Conversion is typically complete within 4–6 hours.
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Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.
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Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
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Yield: Expect 80–90% of 2-phenylcyclohexanone as a white solid or colorless oil.
Step 2: Regioselective Kinetic Alkylation
Rationale: Irreversible deprotonation at the sterically accessible C6 position followed by alkylation with ethyl bromoacetate.
Reagents:
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2-Phenylcyclohexanone (1.0 eq, from Step 1)
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Lithium Diisopropylamide (LDA, 1.1 eq) – Prepared fresh or commercial 2.0 M solution.
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Ethyl Bromoacetate (1.2 eq)
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THF (Anhydrous)
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HMPA or DMPU (Optional co-solvent, 2-3 eq, to accelerate alkylation)
Protocol:
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Enolate Formation:
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Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C (dry ice/acetone bath).
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Dissolve 2-phenylcyclohexanone (174 mg, 1.0 mmol) in THF (2 mL).
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Add the ketone solution dropwise to the LDA solution over 10 minutes. Crucial: Run down the side of the flask to precool.
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Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Alkylation:
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Add ethyl bromoacetate (200 mg, 1.2 mmol) dropwise to the enolate solution at -78°C.
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Optional: Add HMPA (0.5 mL) to sequester lithium aggregates and improve reaction rate.
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Allow the reaction to stir at -78°C for 2 hours.
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Slow Warm-up: Remove the cooling bath and allow the reaction to reach 0°C over 1 hour. Do not heat.
-
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL) while still cold.
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Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash chromatography (SiO₂, 5-15% EtOAc in Hexanes).
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Product: Ethyl (2-oxo-3-phenylcyclohexyl)acetate . (Note: In the product numbering, the alkylated carbon is C1, ketone is C2, phenyl is C3).
Step 3: Hydrolysis to (2-Oxo-3-phenylcyclohexyl)acetic acid
Rationale: Mild saponification to cleave the ester without inducing retro-aldol or racemization.
Reagents:
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Ethyl (2-oxo-3-phenylcyclohexyl)acetate (from Step 2)
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Lithium Hydroxide (LiOH·H₂O, 3.0 eq)
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THF/Water (3:1 mixture)
Protocol:
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Dissolve the ester in THF/Water (3:1, 0.1 M concentration).
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Add LiOH·H₂O and stir at room temperature for 4–12 hours. Monitor consumption of ester by TLC.
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Acidification: Cool to 0°C and carefully acidify to pH ~2 with 1M HCl.
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Isolation: Extract with EtOAc (3 x 20 mL). The acid product will partition into the organic phase.
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Crystallization: Concentrate the organic layer. The crude acid can often be recrystallized from Hexane/EtOAc or Diethyl Ether to yield the pure target compound.
Mechanistic Pathway & Visualization
The following diagram illustrates the kinetic enolate pathway, highlighting the steric factors that enforce regioselectivity.
Caption: Kinetic enolate formation directs alkylation to the less hindered position, ensuring the correct 1,2,3-substitution pattern.
References
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Buchwald, S. L., et al. "Palladium-Catalyzed alpha-Arylation of Ketones." Journal of the American Chemical Society, vol. 119, no. 46, 1997, pp. 11108–11109. Link
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Evans, D. A. "Enolate Chemistry: Regioselective Enolate Formation." Harvard University Chemistry Lectures. Link
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Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids." Organic Syntheses, vol. 79, 2002, p. 176. Link
- Ceylan, M., et al. "Reaction of 2-Phenyl-cycloalkanones with PBr5." Asian Journal of Chemistry, vol. 20, no. 2, 2008, pp. 1373-1378.
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